

Ethyl Vanillate vs. Methyl Analog: Structural & Functional Profiling

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Compound of Interest

Compound Name: Ethyl 3-methoxy-4-methylbenzoate

CAS No.: 86239-03-4

Cat. No.: B3359544

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Executive Summary

This technical guide provides a rigorous comparison between Ethyl Vanillate (Ethyl 4-hydroxy-3-methoxybenzoate) and its methyl analog, Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate). While structurally homologous, the single methylene unit difference (

) induces significant shifts in physicochemical properties, specifically lipophilicity (

) and crystal lattice energy (melting point), which critically influence their utility as pharmaceutical intermediates, antimicrobial agents, and antioxidant prodrugs.

Key Technical Insight: The transition from methyl to ethyl esterification lowers the melting point by approximately 20°C while increasing the

by ~0.5–0.9 units. This shift enhances membrane permeability without compromising the core antioxidant pharmacophore.

Molecular Architecture & Physicochemical Profiling

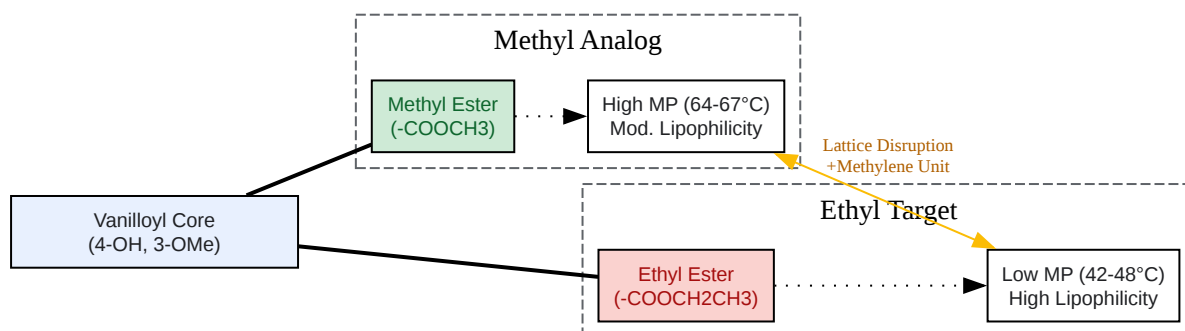
The core difference lies in the ester alkyl chain. Both compounds share the vanilloyl scaffold (4-hydroxy-3-methoxybenzoyl), responsible for the antioxidant activity via phenolic hydrogen atom transfer (HAT).

Comparative Data Table

Property	Methyl Vanillate	Ethyl Vanillate	Impact of Substitution
CAS Registry	3943-74-6	617-05-0	Distinct regulatory IDs
Formula			+14.02 Da (Methylene unit)
Mol. Weight	182.17 g/mol	196.20 g/mol	Minor mass increase
Melting Point	64–67 °C	42–48 °C	Critical: Ethyl chain disrupts lattice packing, lowering MP.
Boiling Point	285–287 °C	292–293 °C	Slight increase due to London dispersion forces.
LogP (Exp/Pred)	~1.19	~2.10 – 2.74	Major: Ethyl variant is significantly more lipophilic.
Water Solubility	~1500 mg/L	~480 mg/L	Reduced aqueous solubility; higher organic solubility.
Physical State	Crystalline Solid	Low-melting Solid	Ethyl vanillate may require temp control to prevent caking.

Structural Visualization (Graphviz)

The following diagram illustrates the structural divergence and its physicochemical consequences.



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Figure 1: Structural divergence of vanillate esters and resulting physicochemical shifts.

Spectroscopic Fingerprinting (Identification)

Distinguishing these analogs requires precise interpretation of NMR data, particularly in the aliphatic region.

Proton NMR (NMR) Diagnostics

- **Common Signals:** Both compounds exhibit the characteristic 1,2,4-trisubstituted aromatic pattern (~6.8–7.6 ppm) and the methoxy singlet (~3.9 ppm).
- **The Differentiator:** The ester alkyl group provides the unique fingerprint.

Compound	Diagnostic Signal (ppm)	Multiplicity	Integration	Assignment
Methyl Vanillate	~3.88	Singlet (s)	3H	
Ethyl Vanillate	~4.35	Quartet (q, Hz)	2H	
Ethyl Vanillate	~1.38	Triplet (t, Hz)	3H	

Protocol Note: When analyzing mixtures, the methyl ester singlet often overlaps with the aromatic methoxy group (~3.9 ppm). The ethyl ester's quartet at 4.35 ppm is the most reliable integration standard for purity assessment.

Synthesis & Manufacturing Protocols

Synthesis is typically achieved via Fischer esterification or DCC-coupling of Vanillic Acid. Below is a scalable protocol for Ethyl Vanillate, adaptable for the methyl analog by substituting the solvent.

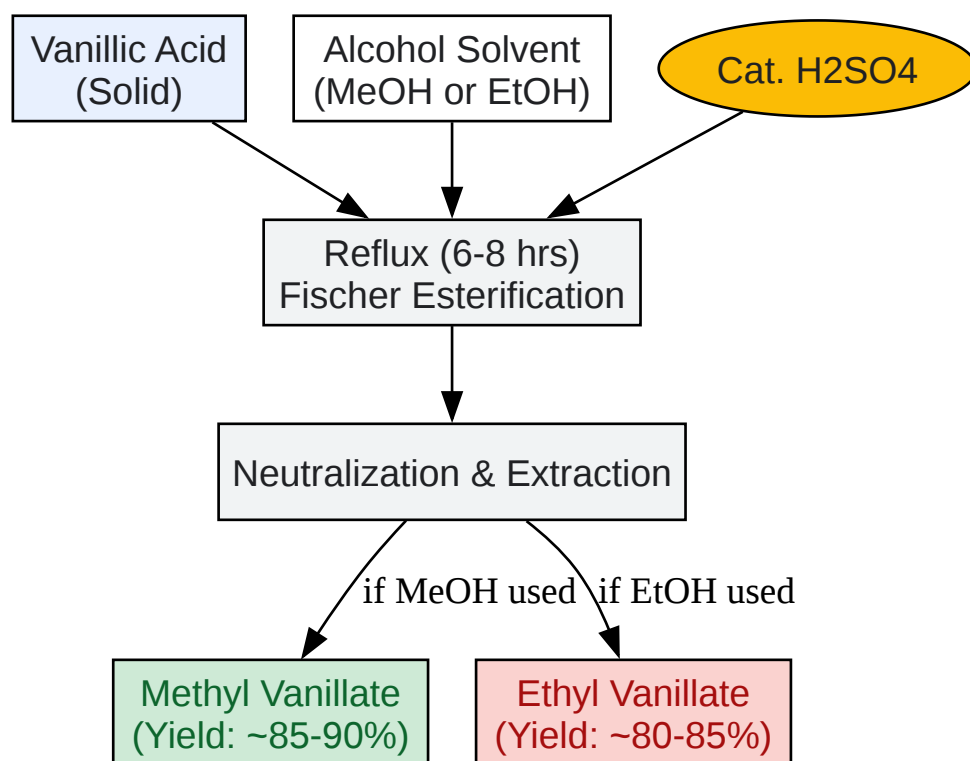
Acid-Catalyzed Esterification Protocol

Reaction:

- Charge: In a double-jacketed reactor, dissolve Vanillic Acid (1.0 eq) in absolute Ethanol (10.0 eq).
- Catalyst: Add concentrated (0.1 eq) dropwise to control exotherm.
- Reflux: Heat to reflux (~78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
- Workup:
 - Cool to room temperature.^{[1][2]}
 - Neutralize with saturated solution.
 - Evaporate excess ethanol under reduced pressure.
 - Extract residue with Ethyl Acetate ().
 - Wash organic layer with brine, dry over

- Purification: Recrystallize from minimal hot ethanol/water or purify via silica column if high purity (>99%) is required.
 - Note: Ethyl vanillate has a low melting point (44°C); avoid high-vacuum drying at elevated temperatures to prevent sublimation or melt.

Synthesis Workflow Diagram



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Figure 2: Divergent synthesis pathway for vanillate esters.

Biopharmaceutical Implications (SAR)

The structural modification from methyl to ethyl has profound effects on biological interaction, primarily driven by lipophilicity.

Lipophilicity & Membrane Permeability

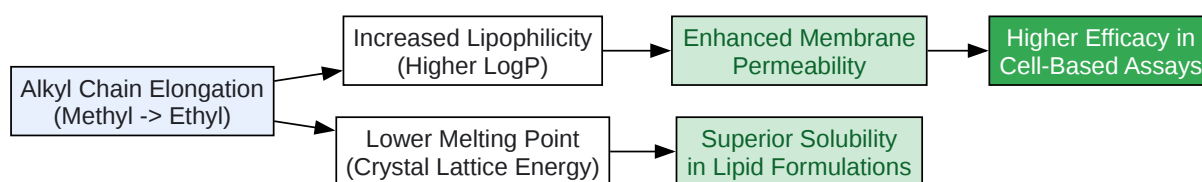
- Methyl Vanillate: Moderate lipophilicity limits passive diffusion across the blood-brain barrier (BBB) or bacterial cell walls compared to the ethyl analog.
- Ethyl Vanillate: The increased lipophilicity () enhances affinity for lipid bilayers.
 - Mechanism: Higher partition coefficient
 - Increased concentration in the lipid membrane
 - Enhanced protection against lipid peroxidation.

Antimicrobial & Antioxidant Efficacy

Studies indicate that Ethyl Vanillate often outperforms Methyl Vanillate in biological assays:

- OxHLIA Assay (Hemolysis Inhibition): Ethyl vanillate shows superior protection of red blood cells against free radical attack due to better membrane integration.
- Antimicrobial Activity: Ethyl vanillate exhibits lower Minimum Inhibitory Concentrations (MIC) against pathogens like Cronobacter and E. coli compared to the methyl ester and vanillic acid. The alkyl chain length correlates with the ability to disrupt bacterial membrane integrity.

SAR Logic Flow



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Figure 3: Structure-Activity Relationship (SAR) governing vanillate ester efficacy.

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 - Source: AIST Spectral Database for Organic Compounds (SDBS).[1]
 - Data: SDBS No. 10531 (Ethyl Vanillate) vs SDBS No.

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Sources

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